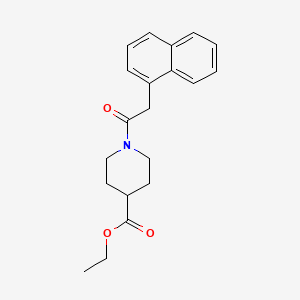

![molecular formula C16H15ClN2O2 B5784678 4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)

4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide" belongs to a class of organic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit significant interactions with biological targets, highlighting the importance of understanding their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including those with chloro and dimethylamino substitutions, often involves nucleophilic acyl substitution reactions and the Staudinger reaction, utilizing green chemistry tools like ultrasonication to enhance yield and reduce reaction times (Nimbalkar et al., 2018).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, such as NMR and FT-IR, play crucial roles in elucidating the molecular structures of benzamide derivatives. These analyses provide insights into the compounds' geometric configurations and intermolecular interactions, which are fundamental for understanding their biological activities (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cycloaddition and nucleophilic substitution, influenced by their functional groups. These reactions are essential for the synthesis of complex molecules with potential therapeutic applications (Rodríguez et al., 1996).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structure, are significantly influenced by their molecular configurations and substitution patterns. These properties are critical for the compounds' formulation and application in drug development (Kara et al., 2013).

Chemical Properties Analysis

Benzamide derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals. Understanding these properties is crucial for designing compounds with desired biological activities and stability profiles (Demir et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is the Fe3+ ion . The compound has been used as a colorimetric and turn-on fluorescent sensor for the rapid and selective detection of Fe3+ ions .

Mode of Action

The compound interacts with its target, the Fe3+ ion, through the nitrogen atom of pyridine and the oxygen atom of the carbonyl (C=O) group . This interaction results in a color change from yellow to red, visible to the naked eye, and a selective enhancement of fluorescence .

Pharmacokinetics

The compound’s ability to selectively detect fe3+ ions in acetonitrile aqueous solution suggests it may have good solubility .

Result of Action

The primary result of the compound’s action is the detection of Fe3+ ions. The compound exhibits highly selective and sensitive detection toward Fe3+ ions, with a detection limit (1.3 nM) much lower than that recommended by the Environmental Protection Agency (EPA) for drinking water (5.37 µM) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide. For instance, the compound’s ability to detect Fe3+ ions in acetonitrile aqueous solution suggests that the presence of water and acetonitrile can influence its action

Propriétés

IUPAC Name |

4-[(4-chlorobenzoyl)amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2/c1-19(2)16(21)12-5-9-14(10-6-12)18-15(20)11-3-7-13(17)8-4-11/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLJTZVZLXZDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![N'-benzylidene-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5784658.png)

![3-methyl-6-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5784662.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)

![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)